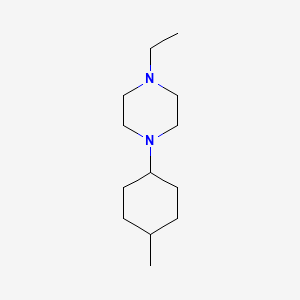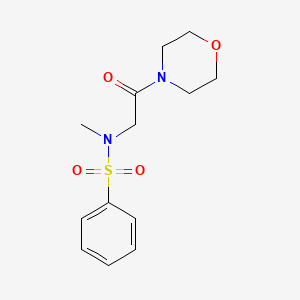![molecular formula C17H18ClFN2 B5714794 (2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)
(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as CPCA and has been synthesized through various methods.
Wirkmechanismus
CPCA selectively inhibits the reuptake of dopamine and norepinephrine by binding to the dopamine transporter (DAT) and norepinephrine transporter (NET). This results in increased levels of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission. CPCA has also been found to have a high affinity for the serotonin transporter (SERT), although its effects on serotonin reuptake are less pronounced.
Biochemical and Physiological Effects:
CPCA has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rodents. CPCA has also been found to enhance cognitive function, particularly in tasks related to attention and memory. In addition, CPCA has been shown to have potential analgesic effects, although further research is needed to fully understand its mechanisms of action.
Vorteile Und Einschränkungen Für Laborexperimente
CPCA has several advantages for use in lab experiments. It has high selectivity for DAT and NET, making it a valuable tool for studying the role of these transporters in neurotransmission. CPCA is also highly potent, allowing for the use of lower concentrations in experiments. However, CPCA has a short half-life, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CPCA. One area of interest is the potential use of CPCA in the treatment of addiction. CPCA has been shown to reduce drug-seeking behavior in rodents, suggesting that it may have potential as a therapeutic agent for addiction. Another area of interest is the development of CPCA analogs with improved pharmacokinetic properties. Finally, further research is needed to fully understand the mechanisms of action of CPCA and its potential applications in various fields.
Synthesemethoden
CPCA has been synthesized through various methods, including the reaction of 2-chloro-6-fluorobenzylamine with 4-(1-pyrrolidinyl)phenylboronic acid in the presence of a palladium catalyst. Another synthesis method involves the reaction of 2-chloro-6-fluorobenzylamine with 4-(1-pyrrolidinyl)phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). These methods have been optimized to produce high yields of CPCA.
Wissenschaftliche Forschungsanwendungen
CPCA has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. CPCA has been found to selectively inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action has been linked to its potential therapeutic effects.
Eigenschaften
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-4-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2/c18-16-4-3-5-17(19)15(16)12-20-13-6-8-14(9-7-13)21-10-1-2-11-21/h3-9,20H,1-2,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSKJINUTRECTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24791177 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)

![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)

![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)


![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)

![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)

